N-isopropylpiperidin-4-amine
Overview
Description
N-isopropylpiperidin-4-amine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It is also known by other names such as N-(1-Methylethyl)-4-piperidinamine and N-(1-Methylethyl)-4-isopropylaminopiperidine . This compound is primarily used as an intermediate in the preparation of 6-substituted benzoxazines, which are 5-HT5A antagonists used for the treatment of mental disorders .
Scientific Research Applications
N-isopropylpiperidin-4-amine has diverse applications in scientific research, including:
Future Directions
While the future directions of N-Isopropylpiperidin-4-amine are not explicitly mentioned in the search results, it is worth noting that piperidine derivatives, which this compound is a part of, have been the subject of recent advances in synthesis and pharmacological applications . Furthermore, peptide drugs, which often contain piperidine structures, are considered to have broad development prospects due to their wide indications, high safety, and remarkable efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropylpiperidin-4-amine typically involves the reaction of piperidine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under an inert atmosphere to prevent unwanted side reactions . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction mixture is often subjected to purification steps, such as distillation and crystallization, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-isopropylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include substituted piperidines, amides, nitriles, and various other derivatives that have significant applications in pharmaceuticals and chemical research .
Mechanism of Action
The mechanism of action of N-isopropylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as an antagonist at the 5-HT5A receptor, inhibiting its activity and thereby modulating neurotransmitter levels in the brain . This action is crucial for its therapeutic effects in the treatment of mental disorders.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-isopropylpiperidin-4-amine include:
Piperidine: A basic structure from which this compound is derived.
N-methylpiperidin-4-amine: Another derivative with similar chemical properties.
N-ethylpiperidin-4-amine: A compound with similar reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of 6-substituted benzoxazines and its role as a 5-HT5A antagonist make it particularly valuable in pharmaceutical research and development .
Properties
IUPAC Name |
N-propan-2-ylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-8-3-5-9-6-4-8/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINABUAPACIWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625414 | |
Record name | N-(Propan-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534595-53-4 | |
Record name | N-(1-Methylethyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534595-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Propan-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(propan-2-yl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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